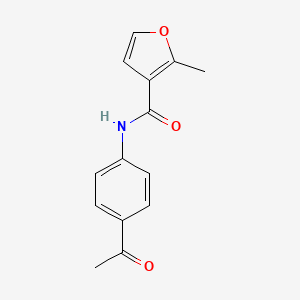
N-(4-acetylphenyl)-2-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-methylfuran-3-carboxamide, also known as NAMFC, is a synthetic compound derived from furan, an aromatic organic compound. NAMFC has been studied extensively in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. NAMFC has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, NAMFC has been used in the synthesis of other compounds, such as N-acyl-2-methylfuran-3-carboxamides and N-acyl-2-methylfuran-3-carboxylic acids.
Applications De Recherche Scientifique
Structural Analysis and Theoretical Studies
Crystal Structure and Hirshfeld Surface Analysis : N-(4-acetylphenyl)quinoline-3-carboxamide, a related compound, has been structurally analyzed, including single crystal X-ray diffraction and DFT studies. This provides insights into molecular geometry and intermolecular interactions important for designing similar compounds (Polo-Cuadrado et al., 2021).
Synthesis and Crystal Structure : The synthesis and crystal structure of related compounds like N-((4-acetyl phenyl) carbamothioyl) pivalamide have been studied, highlighting the methods for creating and analyzing similar complex molecules (Saeed et al., 2022).
Biological Evaluation and Molecular Modeling
- Enzyme Inhibition Activity : The enzyme inhibition activity of compounds like N-((4-acetylphenyl)carbamothioyl)pivalamide has been evaluated, showing significant inhibitory properties against enzymes such as acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in biochemical research or drug development (Saeed et al., 2022).
Synthesis and Chemical Properties
Synthesis of Related Compounds : Research on the synthesis of similar compounds, such as 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides, provides insights into chemical reactions and methodologies that can be applied to N-(4-acetylphenyl)-2-methylfuran-3-carboxamide (Maadadi et al., 2015).
Chemical Transformations and Analysis : The transformation of carboxamides and their interaction with other chemicals are critical for understanding the chemical behavior and potential applications of this compound (Polo et al., 2017).
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9(16)11-3-5-12(6-4-11)15-14(17)13-7-8-18-10(13)2/h3-8H,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKMYUAIWZBYKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

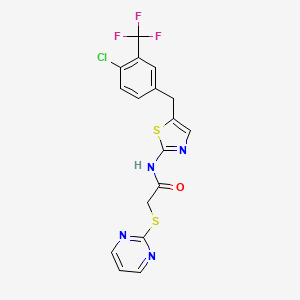
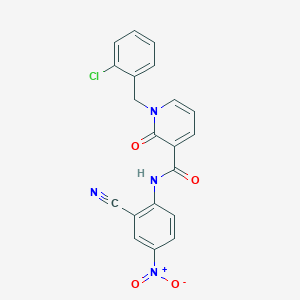
![4-[5-(3-chlorophenyl)-7~{H}-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B2402668.png)
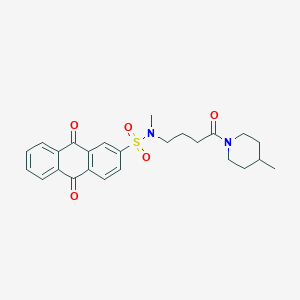
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone](/img/structure/B2402670.png)
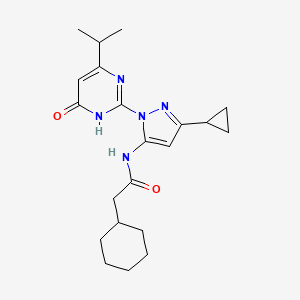
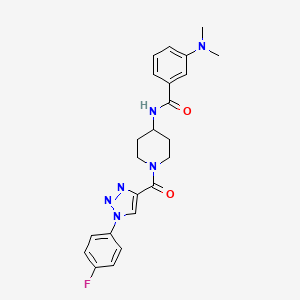
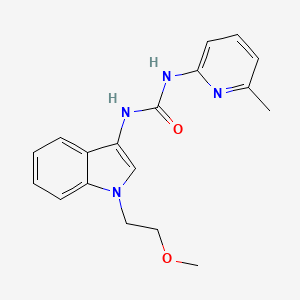
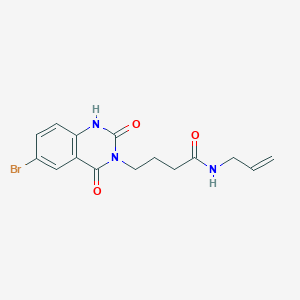
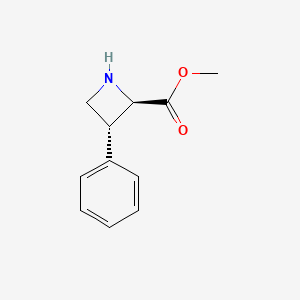
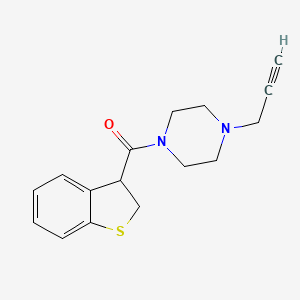
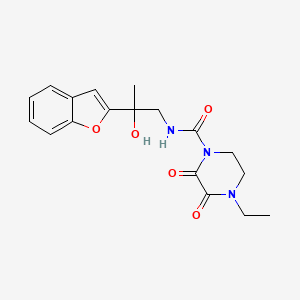
![3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic Acid](/img/structure/B2402683.png)
![[4-(Naphthalen-1-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2402685.png)